Technetium Tc 99m succimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Technetium Tc-99m (99mTc) succimer, also known as technetium Tc-99m dimercaptosuccinic acid (DMSA), is a radioactive diagnostic agent used to evaluate functional renal tissue and tubular function in patients with renal parenchymal disorders. It works by binding to the cortical region of the kidneys. Technetium Tc-99m succimer is used with gamma scintigraphy or single-photon emission computed tomography (SPECT). The use of technetium Tc-99m succimer for the detection of kidney cortical defects was first approved by the FDA on February 23, 2022, under the market name NephroScan.

Technetium tc-99m succimer is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m succimer is as a Radiopharmaceutical Activity.

A nontoxic radiopharmaceutical that is used in the diagnostic imaging of the renal cortex.

常见问题

Q. What standardized protocols ensure radiochemical purity and stability of Technetium Tc 99m succimer in renal imaging studies?

Basic Research Question

this compound must adhere to pharmacopeial standards (e.g., USP-NF) for preparation and quality control. Protocols include:

- Radiolabeling validation : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm labeling efficiency >95% .

- Stability testing : Monitor radiochemical purity over time under varying temperatures and pH conditions, as per ASTM guidelines for Tc-99m compounds .

- Regulatory compliance : Follow USP monographs for injectable formulations, including sterility and endotoxin testing .

Q. How can researchers optimize experimental designs for comparative studies between this compound and other renal imaging agents (e.g., DTPA)?

Advanced Research Question

- Controlled variables : Standardize patient hydration status, glomerular filtration rate (GFR), and injection-to-imaging intervals to reduce confounding factors .

- Dual-tracer protocols : Use cross-over studies with this compound (DMSA) and Tc 99m pentetate (DTPA) in the same cohort to compare cortical vs. tubular function .

- Statistical power : Employ longitudinal data analysis to account for intra-subject variability, ensuring sample sizes >30 for clinical trials .

Q. What methodologies resolve contradictions in biodistribution data between preclinical models and human studies?

Advanced Research Question

- Multi-modal imaging : Correlate SPECT/CT findings with histopathology in animal models to validate uptake patterns in renal cortex vs. medulla .

- Dosimetry adjustments : Apply Monte Carlo simulations to adjust for anatomical differences between species, improving translational accuracy .

- Ethical validation : Ensure human studies align with ICH guidelines for informed consent and radiation dose limits (e.g., <50 mSv per scan) .

Q. How do researchers address variability in renal uptake measurements due to patient-specific factors?

Basic Research Question

- Covariate adjustment : Use multivariate regression to control for age, renal function, and comorbidities in clinical datasets .

- Calibration protocols : Standardize gamma camera settings (e.g., energy window, collimator type) across study sites to minimize instrumentation bias .

- Quality assurance : Implement phantom-based calibration for gamma cameras, as recommended by ASTM and WHO guidelines .

Q. What advanced techniques improve the detection of tumor margins using this compound in hybrid imaging?

Advanced Research Question

- Co-registration with MRI/CT : Use software-based fusion (e.g., MIM Maestro) to enhance spatial resolution in oncological studies .

- Kinetic modeling : Apply compartmental analysis to distinguish benign vs. malignant uptake based on tracer washout rates .

- Dose optimization : Conduct phase I trials to determine the minimal effective activity (MEA) for tumor-to-background contrast .

Q. What safety protocols mitigate adverse effects (e.g., fever, rash) during clinical trials with this compound?

Basic Research Question

- Pre-screening : Exclude patients with hypersensitivity to succimer or prior adverse reactions to radiopharmaceuticals .

- Real-time monitoring : Use telemedicine tools to track post-injection symptoms (e.g., flushing, nausea) in outpatient studies .

- Reporting standards : Document adverse events per MedDRA terminology and report to regulatory bodies (EMA/FDA) .

Q. How can researchers validate novel radiolabeling methods for this compound without certified reference materials?

Advanced Research Question

- Inter-laboratory collaboration : Share data via platforms like IAEA’s Coordinated Research Projects to establish consensus protocols .

- Synthetic tracers : Use stable isotope-labeled succimer (e.g., Tc-99) as internal standards for mass spectrometry validation .

- Error profiling : Quantify uncertainties in extraction and detection methods using ASTM’s guide for 99Tc analysis in complex matrices .

Q. What ethical considerations are critical when designing pediatric studies with this compound?

Basic Research Question

- Dose minimization : Adhere to ALARA principles, using weight-based activity calculations (e.g., 1.85 MBq/kg) .

- Parental consent : Develop age-appropriate assent forms and educate guardians on radiation risks vs. diagnostic benefits .

- Long-term follow-up : Monitor thyroid and renal function annually due to potential Tc-99m retention .

Q. How do methodological differences in data analysis impact reproducibility of renal cortical binding studies?

Advanced Research Question

- Region-of-interest (ROI) standardization : Use automated segmentation tools (e.g., OsiriX) to reduce manual delineation errors .

- Inter-rater reliability testing : Calculate Cohen’s kappa coefficients for ROI agreement among multiple observers .

- Open-data initiatives : Share raw datasets via repositories like Figshare to enable meta-analyses .

Q. What interdisciplinary strategies enhance collaborative research on this compound?

Advanced Research Question

- Role delegation : Define responsibilities for nuclear pharmacists (preparation), radiologists (imaging), and statisticians (data analysis) .

- Ethics training : Conduct workshops on radiation safety and patient confidentiality per ICH-GCP guidelines .

- Funding alignment : Seek grants focused on translational radiopharmaceutical research (e.g., NIH R01 mechanisms) .

属性

Key on ui mechanism of action |

Evaluating the quantity of functional renal tissue is essential in renal parenchymal disorders, as it assesses the patient's ability to maintain renal function. Technetium Tc-99m succimer is used to image the renal cortices in conjunction with gamma scintigraphy or single-photon emission computed tomography (SPECT). Technetium Tc-99m succimer is taken up by tubular cells within the renal cortex regardless of renal flow. Technetium Tc-99m succimer binds to normal renal cortical tissue, distinguishing it from nonfunctioning dysplastic tissue, even in the presence of renal insufficiency. |

|---|---|

CAS 编号 |

65438-08-6 |

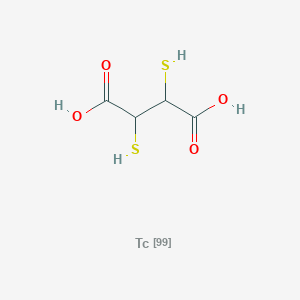

分子式 |

C8H12O9S4Tc+3 |

分子量 |

479.4 g/mol |

IUPAC 名称 |

(2S,3R)-2,3-bis(sulfanyl)butanedioic acid;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/2C4H6O4S2.O.Tc/c2*5-3(6)1(9)2(10)4(7)8;;/h2*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;+3/t2*1-,2+;;/i;;;1+1 |

InChI 键 |

VKIPEVJBUHKZRV-RSQQSNPGSA-N |

SMILES |

C(C(C(=O)O)S)(C(=O)O)S.[Tc] |

手性 SMILES |

[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.O=[99Tc+3] |

规范 SMILES |

C(C(C(=O)O)S)(C(=O)O)S.C(C(C(=O)O)S)(C(=O)O)S.O=[Tc+3] |

同义词 |

99m Tc Dimercaptosuccinic Acid 99m-Tc-Dimercaptosuccinic Acid 99mTc Dimercaptosuccinate 99mTc Dimercaptosuccinic Acid 99mTc DMSA 99mTc-Dimercaptosuccinate 99mTc-Dimercaptosuccinic Acid 99mTc-DMSA 99Tc Succimer 99Tc-Succimer Acid, 99m-Tc-Dimercaptosuccinic Acid, 99mTc-Dimercaptosuccinic Acid, Tc-99m Dimercaptosuccinic Acid, Technetium-99m-Dimercaptosuccinic Dimercaptosuccinic Acid, Tc-99m Tc 99m Dimercaptosuccinic Acid Tc-99m Dimercaptosuccinic Acid Technetium 99m Dimercaptosuccinic Acid Technetium 99m DMSA Technetium Tc 99m Dimercaptosuccinic Acid Technetium Tc 99m Succimer Technetium-99m-Dimercaptosuccinic Acid Technetium-99m-DMSA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。